molecular formula C10H10O3 B1606548 2-Oxopropyl benzoate CAS No. 6656-60-6

2-Oxopropyl benzoate

Cat. No. B1606548
CAS RN: 6656-60-6
M. Wt: 178.18 g/mol
InChI Key: JJANSRGIKCRCFG-UHFFFAOYSA-N
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Description

2-Oxopropyl benzoate, also known as 1-(Benzoyloxy)-2-propanone, is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a mono-isotopic mass of 178.062988 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has been suggested that the adamantyl moiety can serve as an efficient building block to synthesize this compound derivatives with synclinal conformation with a looser-packed crystal packing system .


Chemical Reactions Analysis

The chemical reactions of this compound have been explored in several studies. For example, reactions of N-isocyaniminotriphenylphosphorane with this compound in the presence of 3-phenyl-2-propynoic acid and primary amines proceeded smoothly at room temperature and in neutral conditions to afford sterically congested 1,3,4-oxadiazole derivatives .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 300.0±25.0 °C at 760 mmHg, and a flash point of 131.7±23.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, 4 freely rotating bonds, and a polar surface area of 43 Å2 .

Scientific Research Applications

Synthesis and Structural Insights

2-Oxopropyl benzoate derivatives, particularly those based on adamantane, are notable for their diverse applications in drug design. These compounds have been synthesized and explored for their potential in treating neurological conditions, type-2 diabetes, and their antiviral abilities. Structural studies using X-ray diffraction have revealed that the adamantyl moiety in these derivatives serves as an efficient building block, demonstrating significant antioxidant and anti-inflammatory activities (Kumar et al., 2015).

Reaction Mechanisms and Hydrolysis

Research on the alkaline hydrolysis of 2-oxopropyl benzoates has contributed to understanding their reaction mechanisms. This includes the study of rate coefficients and the evaluation of activation parameters, providing insights into the neighbouring participation by keto-carbonyl groups in these reactions (Bowden & Byrne, 1996).

Green Chemistry Applications

This compound derivatives have been used in green chemistry protocols. Efficient synthesis of 1,3,4-oxadiazoles derivatives from this compound in water, without using volatile organic solvents, highlights the environmental friendliness of this approach (Jafari et al., 2015).

Novel Compound Synthesis

The application of this compound in the synthesis of complex organic compounds, like 1,3,4-oxadiazole derivatives, demonstrates its versatility in organic chemistry. Such syntheses proceed smoothly under mild conditions, showing the potential for creating sterically congested molecules in high yields (Ramazani et al., 2012).

Biotechnological Applications

In the field of biotechnology, this compound derivatives have been studied for their interactions with glycosyltransferases in plants. This research provides valuable tools for biotransformation reactions and insights into benzoate metabolism, potentially enabling engineering of plant metabolic pathways (Lim et al., 2002).

Pharmaceutical Research

This compound derivatives have shown potential in pharmaceutical research, such as in identifying candidate drug targets against SARS-CoV-2. This highlights the compound's relevance in current pharmaceutical research and drug repurposing efforts (Arun et al., 2020).

Future Directions

The future directions for the study of 2-Oxopropyl benzoate could involve designing new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of this compound for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-oxopropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJANSRGIKCRCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216743
Record name Benzoic acid, acetylmethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6656-60-6
Record name 1-(Benzoyloxy)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6656-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, acetylmethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(benzoyloxy)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5667
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, acetylmethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOIC ACID, ACETYLMETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP1T9NK84Z
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Synthesis routes and methods

Procedure details

To a pyridine (25 ml) and THF (10 ml) solution of hydroxyacetone (5 g, 67.5 mmol), benzoyl chloride (12 ml, 103 mmol) was added dropwise at 0° C. in a nitrogen atmosphere and the mixture was stirred for 43 hours at room temperature. Ice was added to the reaction mixture, which was then diluted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, water, and a saline solution, dried over anhydrous sodium sulfate, and concentrated. The obtained crude product was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate=1/0-1/1 gradient). Desired fractions were concentrated to obtain the title compound (10.56 g, 87.8% yield) as a light yellow oil.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2-oxopropyl benzoate in organic synthesis?

A1: this compound is a versatile building block in organic synthesis, predominantly employed in multi-component reactions to synthesize various heterocyclic compounds. For example, it reacts with 1,1,3,3-tetramethylbutyl isocyanide and aromatic carboxylic acids to yield fully substituted propane dibenzoate derivatives in water. [] It also serves as a key component in synthesizing fully substituted 1,3,4-oxadiazoles via reactions with N-isocyanimino-triphenylphosphorane and aromatic carboxylic acids. [, ]

Q2: Are there any environmentally friendly synthetic protocols utilizing this compound?

A2: Yes, researchers have developed efficient, green protocols for reactions involving this compound. For instance, the synthesis of 1,3,4-oxadiazoles using this compound, N-isocyanimino-triphenylphosphorane, and aromatic carboxylic acids can be carried out in water at room temperature. This method offers advantages such as a simple procedure, high yields, and the absence of volatile or hazardous organic solvents. []

Q3: What is the role of the adamantyl moiety in derivatives of this compound?

A3: Studies show that incorporating an adamantyl group into the this compound structure, forming compounds like 2-(adamantan-1-yl)-2-oxoethyl benzoates, can lead to interesting properties. These derivatives have shown potential antioxidant and anti-inflammatory activities. The adamantyl group likely influences the crystal packing system and overall conformation of the molecule, contributing to these observed bioactivities. []

Q4: Have any studies investigated the degradation of this compound-containing polymers?

A4: Yes, research on hydrolytically degradable polymer micelles for drug delivery has investigated the behavior of polymers containing this compound moieties. Specifically, the degradation of poly(3-(isobutyloxy)-2-oxopropyl benzoate)-b-poly(2-hydroxybutyl methacrylate)-co-poly((ethylene glycol)methylether methacrylate) [PBOOPMA-b-P(HBMA-co-PEGMA), PHB] was studied. The research demonstrated how structural rearrangements, induced by crosslinking and esterase-responsive strategies, impacted the drug release profile of these micelles. []

Q5: Is there evidence of this compound derivatives being investigated in a biological context?

A5: While the provided research primarily focuses on the synthetic utility of this compound, one study investigated the use of cholesteryl 4-(2-oxopropyl)benzoate (Opb-Chol) in hydrolytically degradable polymer micelles for drug delivery. This research explored how the release of Opb-Chol influenced the micelle structure and drug release kinetics, highlighting a potential application of this compound derivatives in a biological setting. []

Q6: What are the key structural features of this compound and its derivatives?

A6: this compound itself contains a benzoate ester group connected to a 2-oxopropyl moiety (also known as an acetonyl group). Modifications to this core structure, such as incorporating halogens on the benzoate ring or attaching bulky groups like adamantyl to the 2-oxopropyl chain, are common strategies to tune the reactivity and properties of the resulting derivatives. [, , ]

Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?

A7: Standard characterization techniques are employed to confirm the structure and purity of this compound derivatives. These include:

  • NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the compound's structure, including the type and connectivity of atoms. [, , ]
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. []
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing further structural information. []
  • X-ray Diffraction: Used to determine the three-dimensional structure of crystalline derivatives, providing insights into their solid-state packing and potential for intermolecular interactions. []

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